{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Overview
Description
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a cyclopentene ring, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the cyclopropylmethyl group. The cyclopentene ring is then synthesized and attached to the purine base. The final step involves the formation of the methanol sulfate ester. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the precise control of reaction parameters and the efficient production of large quantities of the compound. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines
Scientific Research Applications
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of {4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Abacavir: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Tenofovir: Another antiviral compound with a similar purine base structure.
Adefovir: Used in the treatment of hepatitis B, sharing structural similarities with the purine base.
Uniqueness
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate is unique due to its specific cyclopentene ring structure and the presence of the cyclopropylmethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
[(1S)-4-[2-amino-6-(cyclopropylmethyl)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O.H2O4S/c16-15-18-12(6-9-1-2-9)13-14(19-15)20(8-17-13)11-4-3-10(5-11)7-21;1-5(2,3)4/h3-4,8-11,21H,1-2,5-7H2,(H2,16,18,19);(H2,1,2,3,4)/t10-,11?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGQIXGCAQXOM-QUUNXCOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4C[C@@H](C=C4)CO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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